beta-Lipotropin fragment 61-64

CAS No.: 60254-82-2

Cat. No.: VC2350065

Molecular Formula: C22H26N4O6

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60254-82-2 |

|---|---|

| Molecular Formula | C22H26N4O6 |

| Molecular Weight | 442.5 g/mol |

| IUPAC Name | (2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid |

| Standard InChI | InChI=1S/C22H26N4O6/c23-17(10-15-6-8-16(27)9-7-15)21(30)25-12-19(28)24-13-20(29)26-18(22(31)32)11-14-4-2-1-3-5-14/h1-9,17-18,27H,10-13,23H2,(H,24,28)(H,25,30)(H,26,29)(H,31,32)/t17-,18-/m0/s1 |

| Standard InChI Key | GYNQVPIDAQTZOY-ROUUACIJSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |

| SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |

| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |

Introduction

Chemical Structure and Properties

Molecular Composition

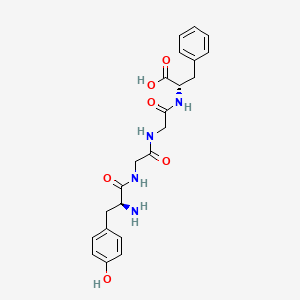

Beta-Lipotropin fragment 61-64 is a tetrapeptide with the amino acid sequence Tyr-Gly-Gly-Phe, representing the first four amino acids of beta-endorphin and a fragment of the larger beta-lipotropin molecule . This peptide has a molecular weight of 442.48 and a molecular formula of C₂₂H₂₆N₄O₆ . The compound is cataloged with the CAS number 60254-82-2, which serves as its unique identifier in chemical databases and research literature .

Physical and Chemical Properties

Beta-Lipotropin fragment 61-64 exhibits several key physical and chemical properties that influence its biological activity. The peptide can undergo various chemical reactions, including oxidation of the tyrosine residue, which can form dityrosine or other oxidative products. Additionally, it can participate in reduction reactions if disulfide bonds are present in the peptide structure, and substitution reactions where amino acid residues can be replaced with analogs to study structure-activity relationships.

Table 1: Chemical Properties of Beta-Lipotropin Fragment 61-64

| Property | Characteristic |

|---|---|

| Sequence | Tyr-Gly-Gly-Phe |

| Molecular Weight | 442.48 |

| Molecular Formula | C₂₂H₂₆N₄O₆ |

| CAS Number | 60254-82-2 |

| Solubility | Water-soluble |

| Common Reactions | Oxidation, Reduction, Substitution |

Biological Functions and Activity

Morphinomimetic Activity

One of the most notable characteristics of beta-Lipotropin fragment 61-64 is its morphinomimetic activity. Research has identified it as the shortest fragment of beta-lipotropin that retains this opioid-like activity . This function allows the peptide to interact with opiate receptors and produce effects similar to morphine, though potentially with different intensities and side-effect profiles .

In the myenteric plexus-longitudinal muscle bioassay, this fragment demonstrates significant activity, making it an important molecule in understanding the structure-activity relationships of opioid peptides . The tetrapeptide's ability to mimic morphine's effects despite its small size provides valuable insights into the minimal structural requirements for opioid receptor activation .

Metabolic and Cellular Effects

Beyond its opioid-like activity, beta-Lipotropin fragment 61-64 exhibits multiple physiological effects. It activates melanocytes to produce melanin, potentially influencing pigmentation processes . Additionally, the peptide increases lipolysis and steroidogenesis, indicating its involvement in metabolic regulation and hormone production .

The tetrapeptide also inhibits smooth muscle contractions, suggesting potential applications in conditions characterized by muscle spasticity or excessive contractions . This property aligns with its morphinomimetic activity, as opioids typically reduce muscle tone and contractility in various tissue types.

Table 2: Biological Activities of Beta-Lipotropin Fragment 61-64

| Activity | Description |

|---|---|

| Morphinomimetic | Interacts with opiate receptors, producing morphine-like effects |

| Melanin Production | Activates melanocytes to increase melanin synthesis |

| Metabolic Regulation | Increases lipolysis (fat breakdown) |

| Hormonal Influence | Enhances steroidogenesis (steroid hormone production) |

| Muscle Regulation | Inhibits smooth muscle contractions |

Relationship to Parent Compounds and Derivatives

Connection to Beta-Lipotropin

Beta-Lipotropin fragment 61-64 represents amino acids 61-64 of the much larger beta-lipotropin (beta-LPH) molecule, which consists of 91 amino acids (beta-LPH 1-91) . Beta-lipotropin itself serves as a precursor for several biologically active peptides, including beta-MSH (beta-LPH 41-58) and beta-endorphin (beta-LPH 61-91) .

Relationship to Endorphins and Enkephalins

Beta-Lipotropin fragment 61-64 also represents the first four amino acids of beta-endorphin (beta-LPH 61-91) and is a fragment of met-enkephalin (beta-LPH 61-65), which is one of several cleavage products of beta-lipotropin . This structural relationship places the tetrapeptide at an important position within the family of endogenous opioid peptides.

Table 3: Relationship Between Beta-Lipotropin Fragment 61-64 and Related Peptides

| Peptide | Sequence | Amino Acid Position | Relationship |

|---|---|---|---|

| Beta-Lipotropin fragment 61-64 | Tyr-Gly-Gly-Phe | Beta-LPH 61-64 | Subject peptide |

| Met-enkephalin | Tyr-Gly-Gly-Phe-Met | Beta-LPH 61-65 | Contains beta-LPH 61-64 |

| Beta-endorphin | Tyr-Gly-Gly-Phe-...(31 AA total) | Beta-LPH 61-91 | Contains beta-LPH 61-64 at N-terminus |

| Alpha-endorphin | Tyr-Gly-Gly-Phe-...(16 AA total) | Beta-LPH 61-76 | Contains beta-LPH 61-64 at N-terminus |

Mechanism of Action

Receptor Interactions

The mechanism of action of beta-Lipotropin fragment 61-64 involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing cellular processes. The specific targets and pathways engaged by this tetrapeptide depend on the biological context in which it functions.

In the context of its morphinomimetic activity, the peptide likely interacts with opioid receptors, particularly μ-opioid receptors, which are the primary targets for morphine and related compounds. This interaction triggers signaling cascades that ultimately result in the observed physiological effects, including analgesia and smooth muscle relaxation.

Chemical Reactions

Beta-Lipotropin fragment 61-64 can undergo various chemical reactions that may influence its biological activity. Oxidation reactions, particularly of the tyrosine residue, can form dityrosine or other oxidative products. Common oxidizing agents for these reactions include hydrogen peroxide (H₂O₂) and other similar compounds.

Research Significance and Applications

Historical Importance in Opioid Research

Beta-Lipotropin fragment 61-64 holds significant historical importance in the field of opioid peptide research. Its identification as the shortest fragment of beta-lipotropin with morphinomimetic activity helped establish the minimal structural requirements for opioid receptor activation . This discovery has contributed to our understanding of structure-activity relationships among endogenous opioid peptides.

The research on this tetrapeptide also revealed important insights into the enzymatic processing of larger precursor molecules like beta-lipotropin into biologically active fragments . This processing is crucial for generating the diverse range of endogenous opioid peptides that regulate pain, mood, and other physiological functions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume